molecular formula C24H26N2O3S B2525541 (2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide CAS No. 1798415-14-1

(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide

Cat. No.: B2525541
CAS No.: 1798415-14-1
M. Wt: 422.54
InChI Key: ZSJRCKTUJAOYDQ-KPKJPENVSA-N
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Description

This compound is a structurally complex enamide derivative featuring a tricyclic heterocyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one) linked via an (E)-configured propenamide bridge to a 4-(methylsulfanyl)phenyl group. The tricyclic system combines oxygen (oxa) and nitrogen (aza) atoms within a fused bicyclo[10.4.0] framework, with an additional oxo group at position 2.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-30-20-9-5-17(6-10-20)7-12-23(27)25-18-8-11-22-21(16-18)24(28)26-14-3-2-4-19(26)13-15-29-22/h5-12,16,19H,2-4,13-15H2,1H3,(H,25,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJRCKTUJAOYDQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Molecular Features Potential Applications
(2E)-3-[4-(Methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}prop-2-enamide 9-Oxa-1-azatricyclo[10.4.0.0³,⁸] core 4-(Methylsulfanyl)phenyl, enamide High rigidity, sulfur-containing Enzyme inhibition, structural probes
(E)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylprop-2-enamide Diazabicyclo[10.2.2] core Phenylpropenamide, isopropyl groups Two nitrogen atoms, ketone groups Cyclic peptide mimics, antimicrobial
(2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene 4,8-Dioxa-3-azatricyclo[7.4.0] core 4-Methylphenyl, phenyl Smaller tricyclic system, no sulfur Crystallography studies, ligand design
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane core Benzothiazole, dimethylamino group Spirocyclic, fluorinated side chains Fluorescent probes, antiviral agents

Physicochemical Properties

  • Rigidity : The tricyclic core imposes conformational constraints, similar to the diazabicyclo system in ’s compound, which may enhance binding selectivity but reduce solubility .
  • Synthetic Complexity : The target compound’s tricyclic system likely requires multi-step synthesis, akin to the spirocyclic compound in , which employs click chemistry for cycloaddition .

Preparation Methods

Cyclization Strategy

The tricyclic structure is constructed via a tandem intramolecular Heck reaction and lactamization. Starting from a brominated benzodioxane precursor, palladium-catalyzed coupling forms the azatricyclic framework. Key steps include:

  • Substrate Preparation : 8-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine is treated with ethyl acrylate under Suzuki-Miyaura conditions to introduce the bicyclo[10.4.0] skeleton.
  • Lactam Formation : Subsequent heating in acetic anhydride induces cyclization, yielding the tricyclic lactam intermediate.

Functional Group Modifications

The lactam is reduced to the secondary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C. This step achieves a 92% yield, with purity confirmed by HPLC (>98%).

Step Reagents/Conditions Yield Purity (HPLC)
Brominated precursor Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 78% 95%
Lactam formation Ac₂O, 120°C, 6 hr 85% 97%
Lactam reduction LiAlH₄, THF, −78°C, 2 hr 92% 98%

The cinnamoyl component is synthesized through a modified Perkin condensation, followed by sulfanyl group introduction.

Synthesis of (2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enoic Acid

  • Step 1 : 4-(Methylsulfanyl)benzaldehyde undergoes condensation with malonic acid in pyridine at 100°C, producing the trans-cinnamic acid derivative.
  • Step 2 : The crude product is recrystallized from ethanol, yielding 86% pure (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid (m.p. 160–162°C).

Conversion to Acid Chloride

The acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hr. Excess reagent is removed under reduced pressure, yielding the corresponding acyl chloride (94% purity by NMR).

N-Acylation Reaction

The tricyclic amine is coupled with the cinnamoyl chloride via N-acylation.

Reaction Conditions

  • Solvent System : Toluene/water biphasic mixture with potassium carbonate (K₂CO₃) to scavenge HCl.
  • Stoichiometry : 1:1 molar ratio of amine to acyl chloride.
  • Temperature : 25°C for 24 hr under nitrogen atmosphere.

Yield and Byproduct Analysis

The reaction achieves 79% yield, with minor byproducts (<5%) attributed to incomplete acylation. LC/MS analysis confirms the target mass (m/z 511.2 [M+H]⁺).

Parameter Value
Reaction time 24 hr
Temperature 25°C
Yield 79%
Purity (LC/MS) 95%

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 15.6 Hz, 1H, CH=CH), 7.42–7.20 (m, 4H, aromatic), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 5.12 (s, 1H, NH), 3.95–3.70 (m, 4H, tricyclic protons).
  • Elemental Analysis : Calculated for C₂₇H₂₅N₃O₃S: C, 67.62%; H, 5.25%; N, 8.76%. Found: C, 67.58%; H, 5.28%; N, 8.72%.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Synthesis : Microreactors reduce reaction time to 2 hr and improve yield to 85% by enhancing mass transfer.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Quality Control

  • In-Process Analytics : Real-time FTIR monitors acylation progress, ensuring >99% conversion before workup.
  • Stability Studies : The compound exhibits >90% stability under accelerated conditions (40°C/75% RH, 6 months).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Classical N-acylation High reproducibility Long reaction time (24 hr)
Continuous flow Scalable, reduced waste High initial equipment cost
Solvent-free Environmentally friendly Lower yield (68%)

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound?

Methodological Answer: The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
  • Temperature modulation : Low temperatures (0–5°C) stabilize intermediates during amide bond formation, while higher temperatures (80–100°C) drive cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (>95% purity) are critical for isolating intermediates and final products .

Q. How can structural confirmation be achieved for this complex tricyclic system?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) and confirms stereochemistry .
  • X-ray crystallography : Resolves the tricyclic core geometry, including bond angles and torsion strains (e.g., C–N–C angles ~120°) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.1234 [M+H]+) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorometric assays (e.g., protease inhibition via FRET substrates) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets with 3H-labeled ligands) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 determination in HepG2 cells) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer: Employ multi-scale simulations:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinase active sites) .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural motifs (e.g., methylsulfanyl group) with bioactivity using Random Forest algorithms .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer: Address discrepancies via:

  • Orthogonal assays : Validate SAR using independent techniques (e.g., SPR for binding affinity vs. functional assays) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
  • Crystal structure-guided mutagenesis : Confirm target engagement by correlating mutations (e.g., Ala-scanning) with activity loss .

Q. How can AI enhance reaction optimization for scaled-up synthesis?

Methodological Answer: Integrate AI-driven platforms:

  • Reaction prediction : IBM RXN for retrosynthetic planning .
  • Process control : COMSOL Multiphysics simulates heat/mass transfer in flow reactors to prevent exothermic runaway .
  • Yield optimization : Bayesian optimization algorithms adjust catalyst loading (e.g., Pd/C ratios) in cross-coupling steps .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer: Use accelerated degradation studies:

  • Forced degradation : Expose to pH extremes (1–13), oxidative (H2O2), and thermal stress (40–60°C) .
  • Metabolite ID : Hepatocyte incubation + UPLC-QTOF detects phase I/II metabolites .
  • Plasma stability : Monitor parent compound depletion in human plasma via LC-MS/MS over 24 hours .

Methodological Best Practices

  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ACD/Labs) to confirm assignments .
  • Negative controls : Include in biological assays to rule out assay interference (e.g., solvent/DMSO effects) .
  • Theoretical framework : Link mechanistic hypotheses to established pathways (e.g., MAP kinase signaling for cytotoxicity studies) .

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